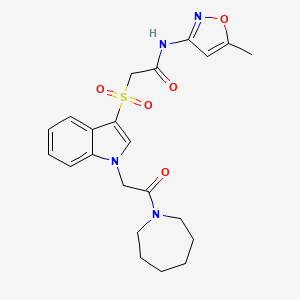

![molecular formula C29H29F3N4O5 B2801667 N-[4-[(1H-imidazol-5-ylmethyl)amino]-2-(1-naphthalenyl)benzoyl]-L-leucine,2,2,2-trifluoroacetatesalt CAS No. 1217480-14-2](/img/structure/B2801667.png)

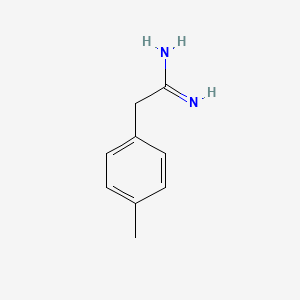

N-[4-[(1H-imidazol-5-ylmethyl)amino]-2-(1-naphthalenyl)benzoyl]-L-leucine,2,2,2-trifluoroacetatesalt

Übersicht

Beschreibung

GGTI 2133 is a peptidomimetic inhibitor of geranylgeranyl transferase type I (GGTase I; IC50 = 38 nM). It is 140-fold selective for GGTase I over farnesyltransferase (IC50 = 5,400 nM). In vitro, it inhibits geranylgeranylation of RAP1A (IC50 = 10 µM) without inhibiting farnesylation of H-Ras (IC50 = >30 µM). It also inhibits cell growth and decreases migration and invasion of oral squamous cell carcinoma (OSSC) cells to 75, 45, and 27% of control values, respectively. GGTI 2133 (5 mg/kg per day, i.p.) prevents ovalbumin-induced eosinophil infiltration into airways in a mouse model of allergic bronchial asthma but does not prevent an increase in chemokines. It also blocks naloxone-induced contraction of ileum isolated from rats with morphine withdrawal syndrome and dose-dependently decreases withdrawal severity in vivo (ED50 = 0.076 mg/kg).

Wirkmechanismus

Mode of Action

GGTI-2133 acts by directly inhibiting GGTase I . This inhibition disrupts the prenylation process, which is essential for the proper functioning of the Ras and Rho proteins . The compound exhibits a 140-fold selectivity over farnesyltransferase (FTase), another enzyme involved in protein prenylation .

Biochemical Pathways

The primary biochemical pathway affected by GGTI-2133 is the prenylation pathway . By inhibiting GGTase I, GGTI-2133 disrupts the prenylation of proteins, particularly the Ras and Rho proteins . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and survival .

Action Environment

The action of GGTI-2133 can be influenced by various environmental factors. For example, in the context of allergic bronchial asthma, the effectiveness of GGTI-2133 in inhibiting inflammatory cell infiltration was observed when the compound was administered once a day before and during the antigen inhalation period . This suggests that the timing and frequency of administration can significantly influence the compound’s efficacy.

Eigenschaften

IUPAC Name |

(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3.C2HF3O2/c1-17(2)12-25(27(33)34)31-26(32)23-11-10-19(29-15-20-14-28-16-30-20)13-24(23)22-9-5-7-18-6-3-4-8-21(18)22;3-2(4,5)1(6)7/h3-11,13-14,16-17,25,29H,12,15H2,1-2H3,(H,28,30)(H,31,32)(H,33,34);(H,6,7)/t25-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXUNOYBYJFSRB-UQIIZPHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29F3N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191102-79-1 | |

| Record name | N-[[4-(Imidazol-4-yl)methylamino]-2-(1-naphthyl)benzoyl]leucine trifluoroacetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of GGTI-2133?

A1: GGTI-2133 is a selective inhibitor of geranylgeranyltransferase I (GGTase-I), an enzyme responsible for attaching a 20-carbon isoprenoid lipid called geranylgeranyl pyrophosphate to proteins, specifically to a cysteine residue near the C-terminus of Rho GTPases. [, , , , , , ]. This post-translational modification, known as geranylgeranylation, is crucial for the proper localization and function of these GTPases. By inhibiting GGTase-I, GGTI-2133 prevents the geranylgeranylation and subsequent activation of Rho GTPases, impacting downstream signaling pathways involved in various cellular processes. [, , , , , , , ].

Q2: What are the downstream effects of inhibiting geranylgeranyltransferase I with GGTI-2133?

A2: Inhibiting GGTase-I with GGTI-2133 leads to several downstream effects, primarily due to the impaired function of Rho GTPases:

- Reduced Bronchial Smooth Muscle Hyperresponsiveness: GGTI-2133 inhibits antigen-induced bronchial smooth muscle hyperresponsiveness, a hallmark of asthma, likely by disrupting RhoA signaling. []

- Decreased Inflammatory Cell Infiltration: GGTI-2133 significantly reduces the infiltration of inflammatory cells, especially eosinophils, into airways in a murine model of asthma. Interestingly, it does not appear to affect the levels of chemotactic factors or IgE, suggesting a different mechanism of action. []

- Increased Erythrocyte Deformability and Impaired ATP Release: GGTI-2133 enhances erythrocyte deformability but simultaneously reduces low oxygen tension-induced ATP release. This highlights the complex role of geranylgeranylation in erythrocyte function. [, ]

- Reduced CXC Chemokine Formation and Neutrophil Recruitment: GGTI-2133 effectively reduces CXC chemokine production in alveolar macrophages, leading to decreased neutrophil recruitment and tissue injury in models of both streptococcal toxic shock syndrome and abdominal sepsis. [, ]

- Disrupted Myeloma-Stromal Cell Interactions: GGTI-2133, by inhibiting Rab geranylgeranylation, disrupts the interaction between myeloma cells and bone marrow stromal cells, affecting adhesion, proliferation, and cytokine secretion. []

- Impact on Glucose Uptake in Myeloma Cells: Inhibition of Rab geranylgeranylation by GGTI-2133 diminishes glucose uptake in myeloma cells, likely by interfering with the function of GLUT transporters. []

- Maintenance of Endothelial Barrier Function: R-Ras, a GTPase, interacts with Filamin A to maintain endothelial barrier function. GGTI-2133, by inhibiting R-Ras, increases vascular permeability. []

- Attenuated Neutrophil Accumulation and Tissue Injury in Pancreatitis: GGTI-2133 reduces neutrophil accumulation and pancreatic damage in acute pancreatitis by inhibiting Mac-1 expression on neutrophils and CXCL2 formation. []

Q3: What is the structural characterization of GGTI-2133?

A3: GGTI-2133, chemically known as N-[4-[(1H-imidazol-5-ylmethyl)amino]-2-(1-naphthalenyl)benzoyl]-L-leucine,2,2,2-trifluoroacetate salt, is a small molecule inhibitor. While the provided abstracts don't include detailed spectroscopic data, its structure comprises a naphthalene group, a benzoyl group, a leucine residue, and an imidazole ring. This information is crucial for understanding its binding interactions with GGTase-I.

Q4: Are there computational studies exploring the interaction of GGTI-2133 with its target?

A4: Yes, computational studies using molecular docking, molecular dynamics simulations, and MM/GBSA free energy calculations have been conducted to investigate the binding of GGTI-2133 to FTase and GGTase-I. [] These studies aim to elucidate the molecular basis of GGTI-2133's selectivity for GGTase-I and to identify key residues involved in inhibitor binding.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2801585.png)

![(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2801594.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2801595.png)

![N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide](/img/structure/B2801598.png)

![2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE](/img/structure/B2801601.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2801603.png)

![4-bromo-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2801605.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2801606.png)